molecular formula C5H7F3O2 B1273106 Ethyl 3,3,3-trifluoropropanoate CAS No. 352-23-8

Ethyl 3,3,3-trifluoropropanoate

Cat. No. B1273106
CAS RN: 352-23-8
M. Wt: 156.1 g/mol
InChI Key: FMDMKDPUFQNVSH-UHFFFAOYSA-N
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Description

Ethyl 3,3,3-trifluoropropanoate is a chemical compound with the molecular formula C5H7F3O2 . It has an average mass of 156.103 Da and a monoisotopic mass of 156.039810 Da .


Synthesis Analysis

Ethyl 3,3,3-trifluoropropanoate can be synthesized through the formal [4+1] cyclization of hydrazides . This method is efficient and practical, featuring operational simplicity, easy scalability, and good substrate tolerability . Another synthesis method involves the use of commercially available 2-bromo-3,3,3-trifluoropropene as a starting material .


Molecular Structure Analysis

The molecular structure of Ethyl 3,3,3-trifluoropropanoate consists of 5 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

Ethyl 3,3,3-trifluoropropanoate can participate in the formal [4+1] cyclization of hydrazides to synthesize a series of 1,3,4-oxadiazoles .


Physical And Chemical Properties Analysis

Ethyl 3,3,3-trifluoropropanoate has a density of 1.2±0.1 g/cm3, a boiling point of 100.1±35.0 °C at 760 mmHg, and a flash point of 8.5±18.2 °C . It also has a molar refractivity of 27.4±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 130.9±3.0 cm3 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 3,3,3-trifluoropropanoate is utilized in the synthesis of various heterocyclic compounds such as 1,3,4-oxadiazoles , 1,3,4-thiadiazoles , and 1,2,4-triazoles . These compounds have significant applications in pharmaceuticals, agrochemicals, and materials science.

Organic Synthesis Reagent

This compound serves as an important reagent in organic synthesis . Its trifluoromethyl group is particularly valuable for introducing fluorine into target molecules, which can dramatically alter the physical and chemical properties of these molecules.

Safety and Hazards

Ethyl 3,3,3-trifluoropropanoate is classified as a flammable liquid (Category 2), skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Mechanism of Action

Target of Action

Ethyl 3,3,3-trifluoropropanoate is a chemical compound used in various applications, including as a reagent in organic synthesis . The primary targets of this compound are the molecules or structures it interacts with during these processes.

Mode of Action

The mode of action of Ethyl 3,3,3-trifluoropropanoate is primarily through its involvement in chemical reactions. For instance, it has been used in Rhodium (III)-catalyzed defluorinative reactions, where it undergoes sequential C–H carbenoid insertion, dual C–F bond cleavage/annulation, and N– to O–sulfonyl migration .

Biochemical Pathways

Ethyl 3,3,3-trifluoropropanoate is involved in various biochemical pathways, particularly in organic synthesis reactions. It is used as a reagent in the synthesis of other compounds . .

Result of Action

The result of Ethyl 3,3,3-trifluoropropanoate’s action is the formation of new compounds through chemical reactions. For example, in a Rhodium (III)-catalyzed defluorinative reaction, it contributes to the synthesis of 1,3,4-functionalized isoquinolines .

properties

IUPAC Name

ethyl 3,3,3-trifluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O2/c1-2-10-4(9)3-5(6,7)8/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDMKDPUFQNVSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382039
Record name ethyl 3,3,3-trifluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,3,3-trifluoropropanoate

CAS RN

352-23-8
Record name ethyl 3,3,3-trifluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3,3,3-Trifluoropropionate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A 100 mL Hastelloy shaker tube was loaded with 26.5 g (0.227 mole) chlorosulfuric acid, cooled in liquid nitrogen, evacuated and loaded with 30 g (0.225 mole) of 1,1,3,3,3-pentafluoropropene. The reaction vessel was allowed to warm and kept on a shaker at 40° C. at autogenous pressure for 6 hours. The pressure tube was unloaded, and the reaction mixture was added drop by drop into the flask containing 60 ml of ethanol at −10° C. over a 15 minute period. The reaction mixture was stirred overnight at 20° C. and then was poured into 200 ml of ice water. The organic layer was separated, washed with sodium bicarbonate, water, and dried under MgSO4. Distillation gave 31 g of CF3CH2COOEt (87%), bp 108-109° C.
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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